Chemical properties of 1-(3-Fluorophenyl)-2-methylpropan-1-amine
Chemical properties of 1-(3-Fluorophenyl)-2-methylpropan-1-amine
An In-depth Technical Guide to the Chemical Properties of 1-(3-Fluorophenyl)-2-methylpropan-1-amine
Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and spectroscopic characterization of 1-(3-Fluorophenyl)-2-methylpropan-1-amine. As a substituted phenethylamine derivative, this compound holds potential interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust profile. The guide covers compound identification, physicochemical properties, a proposed synthetic route with a detailed protocol, characteristic reactivity, a predicted spectroscopic profile, and essential safety and handling information. This document is intended to serve as a foundational resource for scientists and professionals engaged in the study or application of novel aromatic amines.
Compound Identification and Structure
1-(3-Fluorophenyl)-2-methylpropan-1-amine is a primary amine belonging to the phenethylamine class. Its structure is characterized by a 3-fluorophenyl group and an isobutyl group attached to the same carbon that bears the amine functionality. This carbon is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(3-fluorophenyl)-2-methylpropan-1-amine.
1.1. Nomenclature and Identifiers
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IUPAC Name: 1-(3-Fluorophenyl)-2-methylpropan-1-amine
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Synonyms: 3-Fluoro-α-isopropylbenzylamine
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Molecular Formula: C₁₀H₁₄FN
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Chirality: The molecule contains one stereocenter at the C1 position (the carbon atom attached to both the phenyl ring and the amine group).
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₄FN | PubChem |
| Molecular Weight | 167.22 g/mol | PubChem |
| Exact Mass | 167.111027613 Da | PubChem |
| CAS Number | Data not readily available |
Physicochemical Properties
Direct experimental data for 1-(3-Fluorophenyl)-2-methylpropan-1-amine is not extensively published. The properties listed below are based on computational predictions and comparison with structurally similar molecules, such as N-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine and other fluorinated amines.
| Property | Predicted/Estimated Value | Basis of Estimation |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Analogy with similar amines like Isopropylbenzylamine[1] |
| Boiling Point | ~220-240 °C | Analogy with substituted phenylpropanamines[2] |
| XLogP3 | ~2.5 - 3.0 | Computational prediction (based on similar structures) |
| pKa (basic) | ~9.0 - 9.5 | Analogy with similar primary amines[2] |
| Solubility | Good solubility in organic solvents (e.g., ethanol, DCM, ethyl acetate); moderate to low solubility in water. | General properties of organic amines[1] |
Synthesis and Reactivity
3.1. Proposed Synthetic Pathway: Reductive Amination
The most direct and widely applicable method for synthesizing 1-(3-Fluorophenyl)-2-methylpropan-1-amine is the reductive amination of a carbonyl compound. This pathway offers high yields and operational simplicity. The reaction involves the condensation of 3-fluorobenzaldehyde with isobutylamine to form an intermediate imine, which is then reduced in situ to the target primary amine. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, selective for imines in the presence of aldehydes, and does not require strictly anhydrous conditions.
Caption: Proposed synthesis via reductive amination.
Experimental Protocol 3.1: Synthesis via Reductive Amination
This protocol is adapted from established general procedures for reductive amination.[3]
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Reaction Setup: To a stirred solution of 3-fluorobenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, ~1.0 M) in a round-bottom flask at 0 °C, add isobutylamine (3.0-5.0 eq.).
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Causality: The excess of the amine component drives the equilibrium towards the formation of the imine intermediate. DCM is a suitable solvent as it is inert and easily removed.
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Imine Formation: Stir the reaction mixture at 0 °C for 20-30 minutes.
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Reduction: To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
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Causality: NaBH(OAc)₃ is a mild and selective reducing agent, which reduces the protonated imine (iminium ion) faster than the starting aldehyde, minimizing side reactions. Portion-wise addition controls the reaction rate and temperature.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aldehyde.
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Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Causality: The basic solution neutralizes the acidic byproducts and any remaining reagent.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or DCM (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-(3-Fluorophenyl)-2-methylpropan-1-amine.
3.2. Core Chemical Reactivity
The reactivity of the molecule is dominated by its two key functional groups: the primary amine and the fluorinated aromatic ring.
Caption: Key reactivity centers of the molecule.
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Amine Group Reactivity: The primary amine group is basic and nucleophilic. It readily reacts with acids to form ammonium salts. As a nucleophile, it can undergo acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.[4]
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Aromatic Ring Reactivity: The fluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho, para-director but is deactivating due to its high electronegativity. The alkylamine substituent is activating and also an ortho, para-director. The regiochemical outcome of substitution reactions will depend on the specific reaction conditions and reagents.
Spectroscopic Profile
The following spectroscopic data are predicted based on the known effects of the functional groups present in the molecule.
| Technique | Predicted Characteristic Features |
| IR Spectroscopy | N-H Stretch: Two sharp bands at 3400-3300 cm⁻¹ (asymmetric & symmetric).[5][6] N-H Bend: 1650-1580 cm⁻¹ (scissoring).[5] C-N Stretch: ~1330-1250 cm⁻¹ (aromatic amine).[5] Aromatic C=C Stretch: ~1600, 1500 cm⁻¹. C-F Stretch: Strong band at ~1250-1000 cm⁻¹. |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.9-7.4 ppm. Benzylic Proton (CH-NH₂): Doublet or triplet around δ 3.5-4.5 ppm. Isobutyl CH: Multiplet around δ 1.8-2.2 ppm. Amine Protons (NH₂): Broad singlet, δ 0.5-5.0 ppm (concentration dependent, D₂O exchangeable).[7] Methyl Protons (2 x CH₃): Two doublets around δ 0.8-1.2 ppm (diastereotopic). |
| ¹³C NMR | Aromatic Carbons: Signals between δ 110-165 ppm. The carbon attached to fluorine (C-F) will show a large ¹J(C,F) coupling constant. Benzylic Carbon (C-NH₂): Signal around δ 50-65 ppm. Isobutyl CH Carbon: Signal around δ 30-40 ppm. Methyl Carbons: Signals around δ 20-25 ppm. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 167 (odd value, consistent with the Nitrogen Rule).[6] Major Fragmentation: Benzylic cleavage resulting in the loss of the isobutyl group (•C₄H₉) to yield a stable fragment at m/z = 110 ([C₆H₄F-CH=NH₂]⁺). |
Safety, Handling, and Toxicology
No specific toxicological data for 1-(3-Fluorophenyl)-2-methylpropan-1-amine is available. Therefore, it must be handled with the standard precautions applicable to novel research chemicals and aromatic amines. The following information is extrapolated from safety data sheets of similar compounds.[8][9][10]
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Hazard Identification:
| GHS Hazard Statements (Probable) | Precautionary Statements |
| H302: Harmful if swallowed.[8] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8] |
| H315: Causes skin irritation.[8] | P280: Wear protective gloves/protective clothing/eye protection.[8] |
| H319: Causes serious eye irritation.[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| H335: May cause respiratory irritation.[8] | P405: Store locked up.[8] |
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Recommended Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
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Avoid contact with skin, eyes, and clothing.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
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Toxicological Profile: As a substituted phenethylamine, this compound has the potential to exhibit central nervous system (CNS) activity. Its pharmacological and toxicological properties have not been characterized and should be investigated thoroughly before any in vivo use.
References
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PubChem. 1-(3-Fluorophenyl)-2-methylpropan-2-amine. National Center for Biotechnology Information. Available from: [Link]
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CompTox Chemicals Dashboard, EPA. N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. Available from: [Link]
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PubChem. 3-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. Available from: [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]
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Patsnap Eureka. Crystalline forms of 3-{4-[(2r)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1, 2-b]pyridazin-6-amine and salts thereof. Available from: [Link]
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Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]
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PubChem. 3-Isopropylbenzylamine Hydrochloride. National Center for Biotechnology Information. Available from: [Link]
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Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... Available from: [Link]
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Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]
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Organic Chemistry Portal. Phthalimides. Available from: [Link]
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ResearchGate. An SN(ANRORC) mechanism in the amination of phenyl‐1,3,5‐triazine with potassium amide in liquid ammo a A novel mechanism for the Chichibabin reaction. Available from: [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
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